molecular formula C20H12ClNO4 B4298081 1-(4-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine

1-(4-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine

Cat. No. B4298081
M. Wt: 365.8 g/mol
InChI Key: WXIIPPIIPPAXHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine, also known as cloxazolam, is a benzodiazepine derivative that has been extensively studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

Cloxazolam acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA neurotransmitters in the brain. This leads to a reduction in neuronal excitability and an overall calming effect on the nervous system.
Biochemical and Physiological Effects:
Cloxazolam has a range of effects on the body, including reducing anxiety and promoting relaxation. It has also been shown to have anticonvulsant and muscle relaxant effects, making it useful for treating epilepsy and muscle spasms. Additionally, 1-(4-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine has been found to have sedative properties, making it useful for treating sleep disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine in lab experiments is its well-characterized pharmacology and mechanism of action. This allows researchers to more accurately predict its effects on biological systems. However, one limitation is that it can have side effects such as drowsiness and impaired cognitive function, which may affect the results of experiments.

Future Directions

There are numerous potential future directions for research involving 1-(4-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine. One area of interest is investigating its effects on different types of anxiety disorders, such as social anxiety disorder and post-traumatic stress disorder. Additionally, more research could be done to explore its potential as a treatment for epilepsy and muscle spasms. Finally, further studies could be conducted to better understand the long-term effects of 1-(4-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine on the brain and body.

Scientific Research Applications

Cloxazolam has been used in numerous scientific studies to investigate its effects on various biological processes. For example, it has been found to have anxiolytic and sedative properties, making it useful for studying anxiety and sleep disorders. Additionally, 1-(4-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine has been shown to have anticonvulsant and muscle relaxant effects, making it a potential treatment for epilepsy and muscle spasms.

properties

IUPAC Name

4-(4-chlorophenoxy)-2-nitrobenzo[b][1]benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO4/c21-14-6-8-16(9-7-14)25-19-11-15(22(23)24)12-20-17(19)10-5-13-3-1-2-4-18(13)26-20/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIIPPIIPPAXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(O2)C=C(C=C3OC4=CC=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.